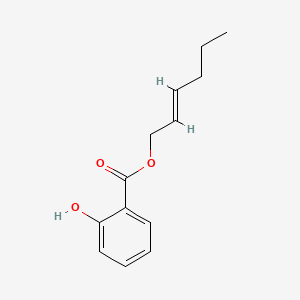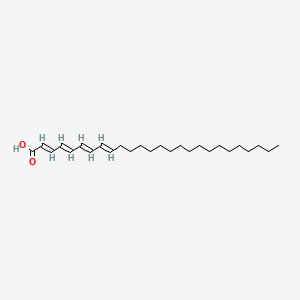
Codeinone
概述
描述
Codeinone is an isoquinolone alkaloid found in the opium poppy (Papaver somniferum). It is a significant intermediate in the biosynthesis of various opioid analgesics, including hydrocodone and oxycodone. As an analgesic, this compound is approximately one-third as potent as codeine .
作用机制
可待因酮主要通过与其阿片受体的相互作用发挥作用。它是可待因和吗啡的前体,已知它们作用于中枢神经系统的μ-阿片受体。 这种相互作用通过提高痛阈和改变疼痛感知来产生镇痛作用 . 此外,可待因酮已被发现通过刺激细胞色素c的释放并激活胱天蛋白酶途径来诱导癌细胞凋亡 .
生化分析
Biochemical Properties
Codeinone plays a significant role in biochemical reactions, particularly in the context of apoptosis. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to stimulate the release of cytochrome c and cytochrome oxidase from mitochondria, leading to the activation of caspase 3 . These interactions are crucial for the induction of apoptosis in human promyelocytic leukemic cell lines (HL-60). Additionally, this compound does not significantly alter the activity and expression of mitochondrial manganese-containing superoxide dismutase (MnSOD) .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In HL-60 cells, this compound induces internucleosomal DNA fragmentation and the production of Annexin-positive apoptotic cells . This compound influences cell function by promoting apoptosis, which is a form of programmed cell death. The impact of this compound on cell signaling pathways includes the stimulation of cytochrome c release and the activation of caspase 3, which are key events in the apoptotic pathway . Furthermore, this compound’s effects on gene expression and cellular metabolism are linked to its ability to induce apoptosis without significantly affecting MnSOD activity and expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level by binding to and stimulating the release of cytochrome c and cytochrome oxidase from mitochondria . This leads to the activation of caspase 3, a crucial enzyme in the execution phase of apoptosis . The binding interactions of this compound with these biomolecules result in the cleavage of procaspase 3, further promoting the apoptotic process . Additionally, this compound’s ability to induce apoptosis is not accompanied by significant changes in MnSOD activity and expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound induces apoptosis in HL-60 cells within a time frame of 1-6 hours . The stability and degradation of this compound in these settings are crucial for its long-term effects on cellular function. Studies have shown that this compound’s apoptotic activity is sustained over the observed period, indicating its stability and effectiveness in inducing programmed cell death . Long-term effects of this compound on cellular function include sustained apoptosis and potential antitumor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound exhibits a dose-dependent induction of apoptosis in HL-60 cells . At higher doses, this compound’s apoptotic activity is more pronounced, leading to increased DNA fragmentation and caspase 3 activation . The threshold effects and potential toxic or adverse effects of this compound at high doses need to be carefully evaluated in animal models to ensure its safety and efficacy .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly in the context of opioid metabolism. It is an oxidation metabolite of codeine and is further metabolized into other compounds . The enzymes involved in the metabolic pathways of this compound include cytochrome P450 enzymes, which play a crucial role in its biotransformation . The effects of this compound on metabolic flux and metabolite levels are significant, as they influence its pharmacological and biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of this compound within cells, affecting its overall efficacy and function . The distribution of this compound in tissues is also crucial for its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its apoptotic effects . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its biological activity . The mitochondrial localization of this compound is crucial for its ability to induce apoptosis by stimulating the release of cytochrome c and cytochrome oxidase .
准备方法
合成路线和反应条件
可待因酮可以通过可待因的氧化合成。一种常见的方法是使用氧化剂,例如高锰酸钾或铬酸。 反应通常在酸性条件下和升高的温度下进行 .
工业生产方法
在工业环境中,可待因酮通常通过将新皮酮和可待因酮的混合物在酸性介质中转化为纯可待因酮来生产。 然后用硼氢化钠还原,得到可待因 .
化学反应分析
反应类型
可待因酮会发生各种化学反应,包括:
常用试剂和条件
氧化剂: 高锰酸钾、铬酸、过氧酸。
还原剂: 硼氢化钠、NADPH(在酶促反应中)。
反应条件: 酸性或碱性条件、升高的温度,以及生物催化的特定酶。
主要生成物
14-羟基可待因酮: 通过氧化形成。
可待因: 通过还原形成。
新皮酮: 在水溶液中通过异构化形成.
科学研究应用
可待因酮在科学研究中有多种应用:
化学: 用作各种阿片类镇痛剂合成的中间体。
生物学: 研究其在鸦片罂粟中吗啡及相关生物碱生物合成中的作用.
医学: 研究其凋亡活性,因为它已被发现能够诱导某些癌细胞系的细胞死亡.
工业: 用于生产氢可酮和羟考酮等止痛药.
相似化合物的比较
类似化合物
可待因: 吗啡的甲醚,用作镇痛剂和止咳药。
吗啡: 一种强效阿片类镇痛剂,源自鸦片罂粟。
独特性
可待因酮在几种重要阿片类镇痛剂生物合成中的中间体作用方面是独一无二的。与直接用于镇痛作用的可待因和吗啡不同,可待因酮主要因其在合成其他化合物方面的用途而受到重视。 其能够进行各种化学转化使其成为药物化学中通用的中间体 .
属性
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYVYLMBEZUESM-CMKMFDCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196909 | |
| Record name | Codeinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-13-0 | |
| Record name | Codeinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Codeinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22B5AW0ANN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)

![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-7-[(Z)-octadec-9-enoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234417.png)


![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)





